molecular formula C14H13ClN2O4S B2652886 (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1797887-37-6

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2652886
CAS No.: 1797887-37-6
M. Wt: 340.78
InChI Key: OTSAKDUUYAEZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic compound that features a combination of azetidine, isoxazole, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized through cycloaddition reactions and then attached to the azetidine-sulfonyl intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Exploration as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: Use as a probe to study biological pathways and mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone: can be compared with other azetidine or isoxazole derivatives.

    Sulfonyl-containing Compounds: Comparison with other sulfonyl compounds to highlight differences in reactivity and applications.

Uniqueness

    Structural Features: The combination of azetidine, isoxazole, and sulfonyl groups may confer unique properties.

    Biological Activity: Differences in biological activity compared to similar compounds.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-9-6-13(16-21-9)14(18)17-7-12(8-17)22(19,20)11-4-2-10(15)3-5-11/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSAKDUUYAEZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.